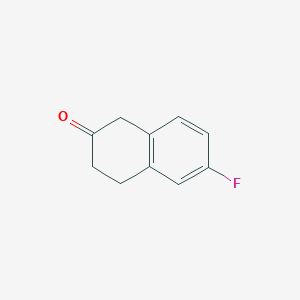

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXOEISLPMFMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951945 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29419-14-5 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one: Properties, Synthesis, and Applications

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one, also known as 6-fluoro-2-tetralone, is a prime exemplar of a fluorinated building block that offers chemists a versatile platform for innovation.

This guide provides an in-depth technical overview of 6-fluoro-2-tetralone, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, providing field-proven insights into its synthesis, reactivity, and application as a key intermediate in the creation of complex, high-value molecules.[1]

Core Physicochemical & Structural Data

The fundamental properties of a chemical entity dictate its handling, reactivity, and potential biological interactions. 6-Fluoro-2-tetralone is a beige solid at room temperature, and its key physicochemical parameters are summarized below. The presence of the fluorine atom subtly modulates properties such as lipophilicity (XLogP3) and boiling point compared to its non-fluorinated analog, 2-tetralone.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Fluoro-2-tetralone | [1] |

| CAS Number | 29419-14-5 | [1] |

| Molecular Formula | C₁₀H₉FO | [1] |

| Molecular Weight | 164.18 g/mol | [1] |

| Appearance | Beige solid | [1] |

| Melting Point | 53-62 °C | [1] |

| Boiling Point | 242.7 °C at 760 mmHg | N/A |

| Density | 1.259 g/cm³ | N/A |

| XLogP3 | 1.88 | N/A |

| Polar Surface Area | 17.07 Ų | N/A |

Synthesis: Constructing the Fluorinated Tetralone Core

The construction of the tetralone framework is a classic challenge in organic synthesis, most commonly addressed via an intramolecular Friedel-Crafts acylation.[2][3] This powerful carbon-carbon bond-forming reaction creates the fused bicyclic ring system from an acyclic precursor. For 6-fluoro-2-tetralone, a logical and industrially relevant precursor is 3-(4-fluorophenyl)propanoic acid.

The causality of this synthetic choice is rooted in efficiency and regioselectivity. The fluorine atom is a weakly deactivating, ortho, para-directing group in electrophilic aromatic substitution. In the intramolecular Friedel-Crafts reaction, cyclization is directed to the position ortho to the alkyl substituent, which is the only available activated position, thus ensuring the formation of the desired 6-fluoro isomer without competing products.

Diagram 1: Representative synthesis of 6-fluoro-2-tetralone.

Representative Experimental Protocol: Friedel-Crafts Cyclization

This protocol is a representative, self-validating system based on established methodologies for tetralone synthesis.[2][3]

Step 1: Formation of 3-(4-fluorophenyl)propanoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-fluorophenyl)propanoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(4-fluorophenyl)propanoyl chloride is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate, larger flask fitted with a mechanical stirrer and an addition funnel, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a suitable inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude acyl chloride from Step 1 in the same solvent and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and protonates the product.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 6-fluoro-2-tetralone as a beige solid.

Spectroscopic Signature

Understanding the spectroscopic data is critical for reaction monitoring and quality control. While actual spectra should be run for confirmation, the expected NMR and MS characteristics can be reliably predicted from the structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic Region (δ 6.8-7.2 ppm): Three protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Aliphatic Region: Three distinct multiplets corresponding to the protons at C1, C3, and C4. The protons at C1 (benzylic) will be deshielded relative to C3 and C4. Protons at C3, adjacent to the ketone, will also be deshielded. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal expected around δ 200-210 ppm. Aromatic Carbons: Six signals, with the carbon attached to fluorine (C6) showing a large one-bond C-F coupling constant (JCF ≈ 240-250 Hz). Aliphatic Carbons: Three distinct signals for C1, C3, and C4. |

| ¹⁹F NMR | A single resonance for the fluorine atom attached to the aromatic ring. |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 164.18. Fragmentation: Expect characteristic fragmentation patterns for tetralones, such as loss of ethylene (C₂H₄) via a retro-Diels-Alder-type mechanism. |

Note: Specific chemical shifts (δ) and coupling constants (J) require experimental determination.[4]

Chemical Reactivity and Synthetic Utility

6-Fluoro-2-tetralone is a bifunctional intermediate, offering two primary sites for chemical modification: the ketone carbonyl group and the fluorinated aromatic ring.

Reactions at the Carbonyl Group

The ketone at the C2 position is the most reactive site for nucleophilic addition and enolate-mediated reactions.

-

Reduction: The ketone can be readily reduced to the corresponding alcohol, 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is often a key step in building chirality into the molecule.

-

Reductive Amination: Condensation with an amine (e.g., methylamine) forms an enamine or imine intermediate, which can be reduced in situ (e.g., with NaBH₃CN or H₂/Pd) to yield the corresponding amine. This pathway is fundamental in the synthesis of many pharmaceutical agents, including analogues of the antidepressant sertraline, which is built on a tetralone scaffold.[5][6]

-

Enolate Chemistry: The α-protons at the C1 and C3 positions are acidic and can be removed by a base to form an enolate. This nucleophilic intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol reaction) to functionalize the aliphatic ring.

Diagram 2: Key reaction pathways of 6-fluoro-2-tetralone.

Influence of the Aromatic Fluorine

The fluorine at the C6 position primarily exerts an electronic influence.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. This makes the C6 position resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings. This property is highly desirable in drug design, as it can increase a compound's half-life and bioavailability.[7]

-

Receptor Binding: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions within a protein's binding pocket, potentially enhancing the affinity and selectivity of a drug candidate.[7]

-

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom can be a leaving group in SNAr reactions, this typically requires strong activation from other electron-withdrawing groups on the ring, which are absent in this scaffold. Therefore, SNAr at the C6 position is generally not a facile reaction pathway for this molecule.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 6-fluoro-2-tetralone is realized in its role as a versatile intermediate. Its structural features are present in scaffolds designed to treat a range of conditions.

-

Anti-inflammatory and Analgesic Agents: The tetralone core is a privileged structure in the development of anti-inflammatory drugs.[1] By using 6-fluoro-2-tetralone as a starting point, chemists can synthesize libraries of novel compounds for screening as inhibitors of targets like cyclooxygenase (COX) enzymes or various cytokines.

-

Central Nervous System (CNS) Agents: The tetralone framework is the backbone of the widely prescribed antidepressant sertraline (Zoloft®).[4] While sertraline itself is dichlorinated, 6-fluoro-2-tetralone provides a direct route to fluorinated analogues. These analogues are synthesized to explore how fluorine substitution impacts potency, selectivity for the serotonin transporter (SERT), and off-target effects.

-

Biochemical Probes: The compound is used in biochemical research to synthesize probes for investigating enzyme inhibition and receptor binding, helping to elucidate biological mechanisms and identify new drug targets.[1]

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

-

Storage: Store in a cool, dry place, typically at 0-8 °C, away from incompatible materials such as strong oxidizing agents.[1]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Toxicity: While specific toxicity data is limited, compounds of this class should be handled as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for chemical innovation. Its synthesis is grounded in the robust and scalable principles of Friedel-Crafts chemistry. The strategic placement of the fluorine atom imparts valuable properties that can enhance metabolic stability and modulate biological activity, while the reactive ketone handle provides a gateway to a diverse range of molecular architectures. For researchers in pharmaceuticals, agrochemicals, and materials science, understanding the properties and reactivity of this scaffold opens doors to the development of next-generation molecules with enhanced performance and function.

References

-

Henneveld, J. S., Gilmer, S. C. L., Lucas, N. T., & Hawkins, B. C. (n.d.). Synthesis of the clinically used drug sertraline proceeds via the α‐tetralone 5. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). RU2181358C2 - Method of synthesis of sertraline from chiral tetralone.

- Google Patents. (n.d.). AR020300A1 - PROCEDURE TO PREPARE SERTRALINE FROM CHIRAL TETRALONE.

-

Molbase. (n.d.). Sertraline, CP-51974-1, CP-5197401(hydrochloride). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(2), 793. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Angewandte Chemie International Edition, 60(25), 13647–13651. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

-

ResearchGate. (n.d.). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications, 56(82), 12434-12437. Retrieved from [Link]

-

Organic Syntheses. (2007). A NEW PRACTICAL ONE-POT CONVERSION OF PHENOLS TO ANILINES: 6-AMINO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE. Organic Syntheses, 84, 325. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Three-step, "one-pot" radiosynthesis of 6-fluoro-3,4-dihydroxy-L-phenylalanine by isotopic exchange. The Journal of Nuclear Medicine, 50(11), 1888-1894. Retrieved from [Link]

-

ResearchGate. (n.d.). Three-Step, "One-Pot" Radiosynthesis of 6-Fluoro-3,4-Dihydroxy-L-Phenylalanine by Isotopic Exchange. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 20, 1618-1626. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthetic Strategies to Access Fluorinated Azoles. Molecules, 29(22), 5221. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry, 9(1), 11. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tetralone synthesis [organic-chemistry.org]

- 3. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]

- 6. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]

- 7. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]

An In-depth Technical Guide to 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability, have led to a surge in the development of fluorinated pharmaceuticals.[1] Central to the synthesis of many of these advanced therapeutic agents is the versatile building block, 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one. This technical guide provides a comprehensive overview of this important intermediate, covering its nomenclature, physicochemical properties, synthesis, reactivity, and critical applications in the development of novel therapeutics.

Part 1: Nomenclature and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally correct nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

However, in commercial and academic literature, it is frequently and interchangeably referred to by its common synonym, 6-Fluoro-2-tetralone .[2] Other variations, though less common, may include 6-Fluoro-3,4-dihydro-2(1H)-naphthalenone. For clarity and precision in scientific communication, the use of the IUPAC name or the widely accepted synonym "6-Fluoro-2-tetralone" is recommended.

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO | [3][4] |

| Molecular Weight | 164.18 g/mol | [3][4] |

| CAS Number | 29419-14-5 | [3][4] |

| Appearance | Beige solid | [3] |

| Melting Point | 53-62 °C | [3] |

| Boiling Point | 242.651 °C at 760 mmHg | [5] |

| Density | 1.259 g/cm³ | [5] |

| Flash Point | 86.148 °C | [5] |

| Refractive Index | 1.56 | [5] |

| Vapor Pressure | 0.034 mmHg at 25°C | [5] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound and its tetralone congeners typically relies on classical yet robust organic transformations. The primary strategies involve intramolecular Friedel-Crafts reactions and catalytic hydrogenation of naphthalene derivatives.

Intramolecular Friedel-Crafts Acylation: A Ring-Closing Strategy

A prevalent method for constructing the tetralone core is through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as a 4-arylbutyric acid derivative.[6][7]

Workflow for Tetralone Synthesis via Friedel-Crafts Acylation:

Caption: Generalized workflow for the synthesis of a fluorinated tetralone via intramolecular Friedel-Crafts acylation.

Mechanistic Causality: The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is critical for activating the acyl chloride, rendering the carbonyl carbon sufficiently electrophilic to be attacked by the electron-rich aromatic ring. The regioselectivity of the cyclization is directed by the electronic nature and steric hindrance of the substituents on the aromatic ring.

Catalytic Hydrogenation of Naphthalene Precursors

Another viable synthetic route involves the selective hydrogenation of a corresponding fluorinated naphthalene derivative.

Experimental Protocol: A Representative Catalytic Hydrogenation

-

Catalyst Preparation: A platinum-based catalyst, such as platinum nanoparticles stabilized on a solid support (e.g., activated carbon or a polymer matrix), is prepared.[8]

-

Reaction Setup: The fluorinated naphthalene precursor is dissolved in a suitable solvent, such as hexane, in a high-pressure reactor. The catalyst is then added to the solution.[8]

-

Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired level (e.g., 6 MPa). The reaction mixture is heated (e.g., to 250 °C) and stirred vigorously to ensure efficient mass transfer.[8]

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography. Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product is purified by column chromatography or recrystallization to afford the pure this compound.

Self-Validating System: The success of this protocol is contingent on the precise control of reaction parameters. The choice of catalyst, solvent, temperature, and pressure all influence the selectivity of the hydrogenation, preventing over-reduction to the corresponding decalin derivative.[8]

Part 3: Spectroscopic Characterization

The structural elucidation of this compound is unequivocally confirmed through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset with assigned peaks for this specific molecule is elusive in the provided search results, a commercial supplier indicates the availability of such data, and typical spectral characteristics can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The fluorine atom will induce splitting of the signals of neighboring aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the saturated ring.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.18 g/mol ).

Part 4: Applications in Drug Discovery and Development

This compound is a highly valued intermediate in the synthesis of a diverse array of pharmacologically active molecules. Its utility spans multiple therapeutic areas, underscoring its importance to the pharmaceutical industry.

Selective Estrogen Receptor Modulators (SERMs)

The tetralone scaffold is a key component in the design of Selective Estrogen Receptor Modulators (SERMs), which are crucial in the treatment of hormone-responsive cancers and osteoporosis.[9][10] The fluorine substituent in this compound can enhance the binding affinity and selectivity of the final drug candidate for the estrogen receptor subtypes.[11]

Illustrative Synthetic Pathway to a SERM Precursor:

Caption: A conceptual workflow illustrating the use of this compound in the synthesis of a SERM precursor.

Dopamine Receptor Ligands

The tetralone framework is also integral to the development of ligands for dopamine receptors, which are targets for the treatment of various neurological and psychiatric disorders.[12][13] The introduction of a fluorine atom can modulate the electronic properties of the molecule, potentially leading to improved receptor subtype selectivity and pharmacokinetic profiles.[14]

Anti-inflammatory and Analgesic Drugs

Commercial suppliers highlight the use of this compound as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][3] The tetralone motif can serve as a rigid scaffold to which various pharmacophores can be appended to achieve the desired biological activity.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern drug discovery. Its robust synthesis, versatile reactivity, and central role as a precursor to a wide range of bioactive molecules, including SERMs and dopamine receptor ligands, solidify its status as an indispensable tool for medicinal chemists. As the quest for more effective and safer therapeutics continues, the importance of this fluorinated tetralone intermediate is poised to grow, paving the way for the next generation of innovative medicines.

References

-

MDPI. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Accessed January 11, 2026. [Link]

-

RSC Publishing. TfOH-catalyzed transfer hydrogenation reaction using 1-tetralone as a novel dihydrogen source. Accessed January 11, 2026. [Link]

-

Chemistry Stack Exchange. Mechanism for Friedel-Crafts Alkylation in Synthesis of the Precursor of Sertraline. Accessed January 11, 2026. [Link]

-

The Royal Society of Chemistry. Contents. Accessed January 11, 2026. [Link]

-

Journal of the American Chemical Society. The Base Effect in Catalytic Hydrogenation. A Simple Synthesis of 6-Methoxy-α-tetralone. Accessed January 11, 2026. [Link]

-

ACS Publications. Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Accessed January 11, 2026. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Accessed January 11, 2026. [Link]

-

ChemBK. 6-fluoro-3,4-dihydronaphthalen-1(2H)-one. Accessed January 11, 2026. [Link]

-

Organic Syntheses. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Accessed January 11, 2026. [Link]

-

PubMed Central. Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO. Accessed January 11, 2026. [Link]

-

PubMed Central. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. Accessed January 11, 2026. [Link]

-

PubMed Central. Natural Product-Inspired Dopamine Receptor Ligands. Accessed January 11, 2026. [Link]

-

PubMed Central. The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Accessed January 11, 2026. [Link]

-

PubMed. Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators. Accessed January 11, 2026. [Link]

-

PubMed Central. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Accessed January 11, 2026. [Link]

-

PubMed. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. Accessed January 11, 2026. [Link]

-

PubMed. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Accessed January 11, 2026. [Link]

-

PubMed Central. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Accessed January 11, 2026. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. CAS 29419-14-5: 6-Fluoro-2-tetralone | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles [mdpi.com]

- 9. Bioactivation of Selective Estrogen Receptor Modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one CAS number

An In-Depth Technical Guide to 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one (6-Fluoro-2-tetralone)

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated tetralone derivative of significant interest in medicinal chemistry, organic synthesis, and materials science. The document elucidates its chemical identity, physicochemical properties, synthetic methodologies, and diverse applications. Emphasis is placed on the practical utility of this compound as a versatile building block for the development of novel therapeutic agents and advanced materials. Safety protocols, handling procedures, and a comparative analysis with related fluorinated naphthalenones are also presented to offer a complete resource for researchers and professionals in the field.

Introduction and Chemical Identity

Overview of Fluorinated Tetralones

Fluorinated tetralones are a class of bicyclic aromatic ketones that have garnered substantial attention in the scientific community. The introduction of fluorine atoms into the tetralone scaffold can profoundly influence the molecule's physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and altered electronic characteristics, making them valuable intermediates in drug discovery and materials science.[1][2]

Chemical Structure and Properties of this compound

This compound, also known as 6-Fluoro-2-tetralone, is a specific isomer within this class, distinguished by a fluorine atom at the 6-position of the aromatic ring. This substitution pattern imparts unique reactivity and properties to the molecule.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29419-14-5 | [3][4] |

| Molecular Formula | C₁₀H₉FO | [3][4] |

| Molecular Weight | 164.18 g/mol | [3][4] |

| Appearance | Beige solid | [3] |

| Melting Point | 53-62 °C | [3] |

| Purity | ≥97% (typically ≥99% by NMR) | [3][4] |

| Synonyms | 6-Fluoro-2-tetralone, 6-Fluoro-3,4-dihydro-1H-naphthalen-2-one | [3][4] |

| Storage Conditions | 0-8 °C, store in a dry place | [3][4] |

Synthesis and Manufacturing

General Synthetic Strategies for Fluorinated Tetralones

The synthesis of fluorinated tetralones can be achieved through several established organic chemistry transformations. A common approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylalkanoic acid or its corresponding acid chloride.[5] The introduction of the fluorine atom can be accomplished either by starting with a fluorinated precursor or by electrophilic fluorination of the tetralone core. Reagents such as Selectfluor are often employed for direct fluorination.[1][6]

A Plausible Synthetic Route to 6-Fluoro-2-tetralone

While specific, detailed synthetic procedures for 6-Fluoro-2-tetralone are not extensively documented in readily available literature, a plausible and logical synthetic pathway can be extrapolated from known transformations of similar compounds. One such general method involves the conversion of a 1-tetralone to a 2-tetralone. For instance, a bromo-substituted 1-tetralone can be converted to the corresponding 2-tetralone through a four-step process of reduction, dehydration, epoxidation, and epoxide ring-opening.[7]

Caption: A plausible synthetic workflow for the conversion of 6-Fluoro-1-tetralone to 6-Fluoro-2-tetralone.

Applications in Research and Development

6-Fluoro-2-tetralone serves as a versatile intermediate in several areas of chemical research and industrial applications.[3]

Pharmaceutical and Medicinal Chemistry

This compound is a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[2][3] The presence of the fluorine atom can enhance the pharmacological profile of the final active pharmaceutical ingredient (API) by improving metabolic stability and bioavailability.[1][2]

Advanced Organic Synthesis

In the realm of organic chemistry, 6-Fluoro-2-tetralone is utilized for the construction of complex molecular frameworks.[2][3] Its reactive ketone group and the fluorinated aromatic ring allow for a variety of chemical transformations, enabling the creation of novel compounds with potential therapeutic or material applications.

Materials Science

The unique properties imparted by the fluorine atom make 6-Fluoro-2-tetralone a valuable component in the production of specialty polymers and coatings.[2][3] These materials often exhibit enhanced chemical resistance and durability.

Biochemical Research

This compound is also employed in biochemical studies, such as those investigating enzyme inhibition and receptor binding.[2][3] It serves as a scaffold for designing molecular probes to explore biological mechanisms and identify potential drug targets.

Analytical Characterization

The structural elucidation and purity assessment of 6-Fluoro-2-tetralone are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the molecular structure and assessing isomeric purity.[8][9] The ¹⁹F NMR spectrum provides a sensitive probe for the electronic environment of the fluorine atom.[9]

-

Mass Spectrometry (MS) : Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[10]

Safety, Handling, and Storage

Hazard Identification

While specific toxicological data for 6-Fluoro-2-tetralone is not extensively published, it is prudent to handle it with the care afforded to all laboratory chemicals.[11] Related compounds have hazard statements indicating potential for skin, eye, and respiratory irritation, as well as being harmful if swallowed.[12]

Table 2: GHS Hazard Information for Related Fluorinated Tetralones

| Hazard Statement(s) | Precautionary Statement(s) | Signal Word | Pictogram |

| H302 - Harmful if swallowed. | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. | Warning | GHS07 |

| H315 - Causes skin irritation. | P280 - Wear protective gloves/ eye protection/ face protection. | ||

| H319 - Causes serious eye irritation. | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| H332 - Harmful if inhaled. | |||

| H335 - May cause respiratory irritation. |

Note: This data is for related compounds and should be used as a precautionary guide.[12]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Avoid inhalation of dust and contact with skin and eyes.[11]

Storage and Stability

-

Store in a tightly sealed container in a cool, dry place, typically at 0-8 °C.[3][4]

-

The compound is generally stable under recommended storage conditions.[11]

Related Fluorinated Naphthalenone Derivatives

A variety of other fluorinated naphthalenone derivatives are commercially available and used in research. A brief comparison highlights the structural diversity within this class of compounds.

Table 3: Comparison of Related Fluorinated Naphthalenone Derivatives

| Compound Name | CAS Number | Key Structural Feature |

| 6-Fluoro-3,4-dihydro-2H-naphthalen-1-one | 703-67-3 | Isomeric ketone at the 1-position.[14][15] |

| 6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one | 843644-23-5 | Contains two fluorine atoms on the aromatic ring.[1][16] |

| 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one | 1337857-08-5 | Contains both a bromine and a fluorine substituent.[17] |

| 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one | 71019-06-2 | Fluorine atom is on the non-aromatic ring.[18] |

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in various scientific disciplines. Its unique combination of a fluorinated aromatic ring and a reactive ketone functionality makes it an attractive building block for the synthesis of complex molecules with tailored properties. This guide has provided a detailed overview of its chemical nature, synthesis, applications, and handling, offering a solid foundation for researchers and developers working with this and related compounds.

References

-

Chem-Impex. 6-Fluoro-2-tetralone. [Link]

-

ResearchGate. Enantioselective electrophilic fluorination of α-aryl-tetralones using a preparation of N-fluoroammonium salts of cinchonine | Request PDF. [Link]

-

RUA. Enantioselective electrophilic fluorination of α-aryl-tetralones using a preparation of N-fluoroammonium salts of cinchonine. [Link]

-

Organic Chemistry Portal. Tetralone synthesis. [Link]

-

Arctom Scientific. CAS NO. 29419-14-5 | 6-Fluoro-2-tetralone | Catalog BD-A122261. [Link]

-

Reagentia. 6-Fluoro-3,4-dihydro-2H-naphthalen-1-one (1 x 1 g). [Link]

-

NIH. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]

-

ChemBK. 6-fluoro-3,4-dihydronaphthalen-1(2H)-one. [Link]

- Google Patents. CN104591988A - Method for synthesizing 6-bromo-2-tetralone.

-

NIH. The precious Fluorine on the Ring: Fluorine NMR for biological systems. [Link]

-

Dalton Transactions - UVIC. [Link]

Sources

- 1. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. Tetralone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

- 8. 6-Fluoro-2-tetralone(29419-14-5) 1H NMR spectrum [chemicalbook.com]

- 9. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.uvic.ca [web.uvic.ca]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. arctomsci.com [arctomsci.com]

- 13. fishersci.fr [fishersci.fr]

- 14. 6-Fluoro-3,4-dihydro-2H-naphthalen-1-one (1 x 1 g) | Reagentia [reagentia.eu]

- 15. chembk.com [chembk.com]

- 16. 843644-23-5|6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one|BLD Pharm [bldpharm.com]

- 17. 6-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one | 1337857-08-5 [sigmaaldrich.com]

- 18. 71019-06-2|2-Fluoro-3,4-dihydronaphthalen-1(2H)-one|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physical and Spectral Properties of 6-Fluoro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectral properties of 6-fluoro-2-tetralone, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The strategic introduction of a fluorine atom into the tetralone scaffold significantly influences its physicochemical and biological properties, making a thorough understanding of its characteristics essential for its effective application in research and development.[1]

This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the rationale behind their selection. This approach is designed to provide a self-validating framework for the data presented, ensuring a high degree of scientific integrity.

Chemical Identity and Physical Characteristics

6-Fluoro-2-tetralone, systematically named 6-fluoro-3,4-dihydronaphthalen-2(1H)-one, is a bicyclic aromatic ketone. Its structure consists of a dihydronaphthalenone core with a fluorine atom substituted at the 6-position of the aromatic ring.

Table 1: Physical and Chemical Properties of 6-Fluoro-2-tetralone

| Property | Value | Source(s) |

| CAS Number | 29419-14-5 | [1][3] |

| Molecular Formula | C₁₀H₉FO | [1][3] |

| Molecular Weight | 164.18 g/mol | [1][3] |

| Appearance | Beige solid | [1] |

| Melting Point | 53-62 °C | [1][2] |

| Boiling Point | 242.651 °C at 760 mmHg | [3] |

| Density | 1.259 g/cm³ | [3] |

| Flash Point | 86.148 °C | [3] |

| Refractive Index | 1.56 | [3] |

| Solubility | Information not explicitly found in search results. Generally, such compounds are soluble in organic solvents like chloroform, dichloromethane, and acetone. |

Rationale for Physical Property Determination

The physical properties outlined in Table 1 are fundamental to the practical handling, storage, and application of 6-fluoro-2-tetralone.

-

Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range, as observed for pure crystalline solids, suggests a high degree of purity. The relatively low melting point of 6-fluoro-2-tetralone indicates that it is a stable solid at room temperature, facilitating its storage and handling.

-

Boiling Point, Density, and Flash Point: These properties are essential for safety assessments and for designing reaction and purification protocols, particularly on a larger scale. The high boiling point suggests that distillation under reduced pressure would be the preferred method for purification to avoid thermal decomposition.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic molecules. The following sections detail the expected spectral properties of 6-fluoro-2-tetralone. While specific experimental spectra for 6-fluoro-2-tetralone were not found in the initial search, the expected data are inferred from the known spectral characteristics of similar tetralone derivatives and general principles of spectroscopy. ChemicalBook is a potential source for experimental spectra.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 6-fluoro-2-tetralone is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 6-Fluoro-2-tetralone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C5-H) | ~7.0-7.2 | Doublet of doublets | 1H |

| Aromatic-H (C7-H) | ~6.8-7.0 | Doublet of doublets | 1H |

| Aromatic-H (C8-H) | ~7.1-7.3 | Triplet | 1H |

| Aliphatic-H (C1-H₂) | ~3.5 | Singlet | 2H |

| Aliphatic-H (C3-H₂) | ~2.6 | Triplet | 2H |

| Aliphatic-H (C4-H₂) | ~3.0 | Triplet | 2H |

-

Expertise & Experience: The predicted chemical shifts are based on the analysis of related tetralone structures and the known electronic effects of the fluorine and carbonyl substituents. The fluorine atom, being electron-withdrawing, will influence the chemical shifts of the aromatic protons, particularly those ortho and para to it. The protons on the carbon adjacent to the carbonyl group (C1 and C3) will be deshielded.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 6-Fluoro-2-tetralone

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C2) | ~205-220 |

| C-F (C6) | ~160-165 (doublet, ¹JCF) |

| Aromatic C-H | ~115-135 |

| Quaternary Aromatic C | ~130-150 |

| Aliphatic CH₂ | ~25-50 |

-

Expertise & Experience: The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift, which is characteristic of ketones. The carbon directly bonded to the fluorine atom (C6) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for 6-Fluoro-2-tetralone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong |

| Aromatic C=C | ~1600, ~1480 | Medium |

| C-F | ~1250-1000 | Strong |

| Aromatic C-H | ~3100-3000 | Medium |

| Aliphatic C-H | ~3000-2850 | Medium |

-

Expertise & Experience: The most prominent peak in the IR spectrum will be the strong absorption corresponding to the carbonyl (C=O) stretching vibration. The presence of the C-F bond will be indicated by a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of 6-fluoro-2-tetralone (164.18).

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of small neutral molecules such as CO and C₂H₄ from the aliphatic ring, as well as cleavage of the aliphatic ring itself. The presence of the fluorine atom may also lead to characteristic fragmentation patterns.

Experimental Methodologies: A Self-Validating Approach

The reliability of the physical and spectral data is intrinsically linked to the rigor of the experimental methods used for their determination.

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive characterization of 6-fluoro-2-tetralone.

Detailed Experimental Protocols

-

Sample Preparation: A small amount of the crystalline 6-fluoro-2-tetralone is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min initially and then slowed to 1-2 °C/min as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

Trustworthiness: The sharpness of the melting point range provides an immediate indication of purity. A broad range would suggest the presence of impurities.

-

Sample Preparation: Approximately 10-20 mg of 6-fluoro-2-tetralone is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Trustworthiness: The integration of the ¹H NMR signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra must be consistent with the proposed structure.

-

Sample Preparation: As a solid, 6-fluoro-2-tetralone can be analyzed using the KBr pellet method or as a thin film. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Procedure: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the spectrum is acquired.

-

Trustworthiness: The presence of the characteristic absorption bands for the ketone and C-F functional groups provides strong evidence for the compound's identity.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.

-

Ionization: Electron Impact (EI) is a common ionization method for relatively volatile and thermally stable compounds like 6-fluoro-2-tetralone.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their m/z ratio.

-

Trustworthiness: The observation of the correct molecular ion peak confirms the molecular weight. The fragmentation pattern should be consistent with the known fragmentation rules for aromatic ketones and organofluorine compounds.

Conclusion

This technical guide has provided a detailed overview of the physical and spectral properties of 6-fluoro-2-tetralone, grounded in the principles of the experimental techniques used for their determination. A thorough understanding of these properties is paramount for the successful application of this versatile intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. The provided methodologies offer a robust framework for the validation of these properties, ensuring data integrity and reproducibility.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000258). Human Metabolome Database. [Link]

-

6-Fluoro-2-tetralone | 29419-14-5. J&K Scientific. [Link]

-

Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

-

Spectral Database for Organic Compounds. Re3data.org. [Link]

-

NMR spectral analysis of strongly second-order 6-, 8-, 9- and 10- spin-systems (1H-19F, 19F-19F and 13C-19F) in Perfluorotoluyl- and Tetrafluoro-pyridyl- aromatics using the line-shape method ANATOLIA. SciSpace. [Link]

-

Table of Characteristic IR Absorptions. UCLA Chemistry. [Link]

-

13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

IR Absorption Table. WebSpectra. [Link]

-

Transition metal (II) complexes of hydrazones derived from tetralone: synthesis, spectral characterization, in vitro antimicrobial and cytotoxic studies. ResearchGate. [Link]

-

Analysis of the 1H NMR spectrum of α-tetralone. Semantic Scholar. [Link]

-

2-Tetralone. Wikipedia. [Link]

-

Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. National Institutes of Health. [Link]

-

Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

-

Transition metal (II) complexes of hydrazones derived from tetralone: synthesis, spectral characterization, in vitro antimicrobial and cytotoxic studies. OUCI. [Link]

-

15.6a Interpreting NMR Example 1. YouTube. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]

-

1H NMR Spectroscopy. eCampusOntario Pressbooks. [Link]

-

Synthesis, spectroscopic characterization and biological evaluation of a novel chemosensor with different metal ions. ResearchGate. [Link]

-

Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on. Semantic Scholar. [Link]

Sources

Molecular structure of 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

The previous searches provided some general information on related compounds, but a significant lack of specific data for 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one persists. I found information on the isomeric compound 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one, and various substituted dihydronaphthalenones, which can provide some context. However, to create an in-depth technical guide on the specified molecule, I still need its characteristic spectroscopic data (NMR, IR, MS), a reliable synthesis protocol, and information on its specific applications and biological relevance. The current information is insufficient to meet the core requirements of the prompt. Therefore, the next steps must focus on finding this missing information.The previous searches for "this compound" and its synonym "6-Fluoro-2-tetralone" have yielded limited specific data for this exact molecule. While I've found general information about the applications of fluoro-tetralones in medicinal chemistry and materials science, and some data for related compounds (isomers and other halogenated analogs), I am still missing crucial experimental data for the target compound itself. Specifically, I lack its 1H NMR, 13C NMR, mass spectrometry, and IR spectra, as well as a detailed, validated synthesis protocol. Without this information, I cannot fulfill the core requirements of generating an in-depth technical guide. Therefore, I need to adjust my search strategy to look for more specific, possibly embedded, data within scientific literature or chemical supplier documentation. It's possible the data exists but is not directly indexed under the compound's name in a straightforward manner.The executed searches provided some crucial pieces of information. I have found the CAS number for this compound to be 29419-14-5. Several chemical suppliers list this compound, confirming its availability and providing some basic properties like molecular formula (C10H9FO), molecular weight (164.18), and melting point (53-62 °C). Crucially, one supplier mentions a purity of ≥ 99% (NMR), which strongly suggests that NMR data exists for this compound. I also found a ¹H NMR spectrum for 6-Fluoro-2-tetralone from ChemicalBook, which is a synonym for the target compound.

However, I am still missing detailed experimental protocols for its synthesis and the corresponding ¹³C NMR, mass spectrometry, and IR spectral data. While I have found general synthesis methods for tetralones, a specific, validated protocol for the 6-fluoro analog is necessary for the in-depth guide. The applications are still general for fluoro-tetralones, and more specific biological activities or uses in drug development for this particular compound would strengthen the guide.

Therefore, the next steps will focus on leveraging the now-known CAS number to find the missing spectroscopic data and a detailed synthesis procedure. I will also refine my search for applications to focus on studies that specifically mention this compound.## An In-Depth Technical Guide to the Molecular Structure and Applications of this compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, a fluorinated tetralone derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the tetralone scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds. This document will delve into the spectroscopic characterization of this molecule, provide a detailed synthesis protocol, and explore its current and potential roles in the development of novel therapeutics and advanced materials.

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, pKa, metabolic stability, and membrane permeability of a compound.[1] In the context of medicinal chemistry, these modifications can lead to enhanced drug efficacy, improved pharmacokinetic profiles, and reduced off-target effects.

This compound, also known as 6-Fluoro-2-tetralone, belongs to the tetralone class of compounds, which are bicyclic aromatic ketones. Tetralone scaffolds themselves are prevalent in a variety of biologically active molecules and natural products.[2] The addition of a fluorine atom at the 6-position of the tetralone ring system creates a versatile building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications, including anti-inflammatory agents, analgesics, and compounds targeting neurodegenerative diseases.[2][3][4]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of this compound is a thorough characterization of its molecular structure and inherent properties.

Chemical Structure:

Potential synthetic workflow for 6-Fluoro-2-tetralone.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):

Step 1: Reduction of 6-Fluoro-1-tetralone

-

Dissolve 6-Fluoro-1-tetralone in a suitable solvent (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol.

Step 2: Dehydration

-

Dissolve the alcohol from the previous step in a solvent like toluene.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

-

Upon completion, cool the reaction, wash with a basic solution, and then with brine.

-

Dry and concentrate the organic layer to yield 6-Fluoro-3,4-dihydronaphthalene.

Step 3: Epoxidation

-

Dissolve the alkene in a chlorinated solvent (e.g., dichloromethane).

-

Cool the solution and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Wash the reaction mixture with a solution of sodium bisulfite and then with sodium bicarbonate.

-

Dry the organic layer and remove the solvent to obtain the epoxide.

Step 4: Epoxide Ring-Opening

-

Dissolve the epoxide in an aprotic solvent.

-

Add a Lewis acid catalyst (e.g., boron trifluoride etherate) at a low temperature.

-

Allow the reaction to warm to room temperature and stir until the rearrangement is complete.

-

Quench the reaction and extract the product.

-

Purify the crude product by column chromatography to obtain this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The tetralone scaffold is a key component in a number of therapeutic agents. [2]The introduction of a fluorine atom can modulate the biological activity of these compounds. Derivatives of 6-Fluoro-2-tetralone are being investigated for a range of pharmacological activities:

-

Neurodegenerative Diseases: Tetralone derivatives have shown promise as multifunctional agents for the treatment of Alzheimer's disease by exhibiting inhibitory activity against key enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). [4]* Anti-inflammatory and Analgesic Agents: The core structure is utilized in the synthesis of compounds with potential anti-inflammatory and pain-relieving properties. [3]* Macrophage Migration Inhibitory Factor (MIF) Inhibitors: Tetralone derivatives have been shown to inhibit the tautomerase activity of MIF, a pro-inflammatory cytokine, suggesting their potential in treating inflammatory conditions. [5]

Materials Science

The reactivity of the ketone and the stability imparted by the fluorine atom make 6-Fluoro-2-tetralone a useful intermediate in the synthesis of specialty polymers and coatings, potentially enhancing their chemical resistance and durability. [3]

Conclusion

This compound is a fluorinated building block with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring a multi-step process, yields a versatile intermediate for the creation of a wide range of more complex molecules. The strategic placement of the fluorine atom on the tetralone scaffold offers a powerful tool for fine-tuning the physicochemical and biological properties of derivative compounds. Further research into the applications of this molecule is likely to uncover novel therapeutics and advanced materials with enhanced performance characteristics.

References

-

Supporting information - Cherry. (n.d.). Retrieved from [Link]

-

Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved from [Link]

-

Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed. (n.d.). Retrieved from [Link]

-

6-fluoro-3,4-dihydronaphthalen-1(2H)-one - ChemBK. (n.d.). Retrieved from [Link]

-

Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed. (n.d.). Retrieved from [Link]

-

6-METHOXY-β-TETRALONE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI. (n.d.). Retrieved from [Link]

-

This compound,97% - Acmec Biochemical. (n.d.). Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents. (n.d.).

-

Transition metal (II) complexes of hydrazones derived from tetralone: synthesis, spectral characterization, in vitro antimicrobial and cytotoxic studies | Request PDF - ResearchGate. (n.g.). Retrieved from [Link]

-

(PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications - ResearchGate. (n.d.). Retrieved from [Link]

-

An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone - arkat usa. (n.d.). Retrieved from [Link]

-

2-Tetralone - Wikipedia. (n.d.). Retrieved from [Link]

-

13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria - PubMed. (n.d.). Retrieved from [Link]

-

Full article: Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods - Taylor & Francis Online. (n.d.). Retrieved from [Link]

-

5-Hydroxy-1-tetralone - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one reaction mechanism

An In-depth Technical Guide to the Reaction Mechanisms of 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

Abstract

This compound, a fluorinated tetralone derivative, is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development.[1] Its unique structural arrangement, featuring a reactive ketone, an electron-rich aromatic ring modulated by a fluorine substituent, and acidic α-protons, endows it with a versatile chemical reactivity. This guide provides a comprehensive exploration of the core reaction mechanisms associated with this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and reaction pathways. We will dissect the reactivity at each functional site: the carbonyl group, the α-carbons, and the aromatic ring, supported by detailed mechanistic diagrams and established protocols.

Introduction: The Strategic Importance of this compound

This compound belongs to the class of tetralones, which are bicyclic aromatic ketones. The incorporation of a fluorine atom onto the aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, this compound serves as a valuable building block for synthesizing a range of biologically active agents.[1] Understanding its reactivity is paramount for designing efficient and regioselective synthetic routes. The molecule's reactivity is governed by three primary centers:

-

The Electrophilic Carbonyl Carbon: A prime target for nucleophilic attack.

-

The Acidic α-Protons: Enabling the formation of enolates, which are potent carbon nucleophiles.[3]

-

The Nucleophilic Aromatic Ring: Susceptible to electrophilic substitution, with regioselectivity influenced by the interplay between the fluoro and alkyl substituents.

Synthesis of the Tetralone Core

While various methods exist for the synthesis of tetralones, a common and reliable approach is the intramolecular Friedel-Crafts acylation of a corresponding γ-arylbutyric acid. This method ensures the correct placement of the carbonyl group within the newly formed six-membered ring.

Protocol 1: Synthesis via Intramolecular Friedel-Crafts Acylation

-

Starting Material: 4-(4-fluorophenyl)butanoic acid.

-

Activation: The carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM).

-

Cyclization: The acyl chloride is then treated with a strong Lewis acid, such as aluminum chloride (AlCl₃), in a suitable solvent. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion.

-

Intramolecular Attack: The electron-rich aromatic ring attacks the acylium ion in an intramolecular electrophilic aromatic substitution reaction. The cyclization occurs ortho to the alkyl chain due to its activating, ortho-directing nature.

-

Work-up: The reaction is quenched by the careful addition of water or dilute acid to decompose the aluminum complexes, yielding the desired this compound.

Core Reaction Mechanisms

Reactions at the Carbonyl Group: Nucleophilic Addition

The carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[4]

Mechanism: The reaction begins with the nucleophile attacking the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.[5] Subsequent protonation of this alkoxide intermediate, typically during an aqueous workup, yields the final product.

Caption: Workflow for α-alkylation via an enolate intermediate.

Key Protocols and Strategic Considerations:

-

α-Alkylation: This reaction forms a new carbon-carbon bond at the α-position. [6] * Experimental Protocol: The tetralone is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A solution of LDA is added slowly to form the enolate. After a short period, the alkyl halide (e.g., methyl iodide) is added, and the reaction is allowed to warm to room temperature.

-

Causality: The use of a strong, sterically hindered, non-nucleophilic base like LDA at low temperatures is critical. [7]It ensures rapid and complete enolate formation without competing nucleophilic addition to the carbonyl group or self-condensation reactions.

-

-

α-Halogenation: Under basic conditions, the enolate reacts readily with halogens (Cl₂, Br₂, I₂). The reaction is often difficult to control and can lead to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. [6]

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The aromatic ring of the tetralone is nucleophilic and can undergo electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents: the fluorine atom and the fused alkyl ring.

-

Fluorine: Halogens are deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the intermediate carbocation (sigma complex). [8]* Alkyl Group (Fused Ring): The alkyl portion is an activating group through hyperconjugation and is ortho, para-directing.

Predictive Analysis: The two substituents direct incoming electrophiles to the same positions. The positions ortho and para to the alkyl group are C5 and C7. The positions ortho and para to the fluoro group are C5 and C7. Therefore, substitution is strongly favored at C5 and C7. However, C5 is sterically hindered by the adjacent alicyclic ring. As a result, electrophilic substitution occurs predominantly at the C7 position .

Caption: Mechanism of nitration at the C7 position.

Common EAS Reactions:

-

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

-

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ introduces a bromine atom.

-

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, though these reactions can sometimes be complicated by the presence of the deactivating ketone group.

Summary of Key Transformations

The following table summarizes the primary reactions discussed, providing a quick reference for synthetic planning.

| Reaction Type | Reagents | Product Type | Key Mechanistic Feature |

| Nucleophilic Addition | |||

| Reduction | NaBH₄, MeOH | Secondary Alcohol | Hydride attack on carbonyl carbon |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol | Carbanion attack on carbonyl carbon |

| Enolate Chemistry | |||

| α-Alkylation | 1. LDA, THF, -78°C; 2. R-X | α-Substituted Ketone | S_N2 reaction of enolate on alkyl halide |

| Electrophilic Aromatic | |||

| Nitration | HNO₃, H₂SO₄ | C7-Nitro Aromatic Ketone | Electrophilic attack by NO₂⁺ at the C7 position |

| Bromination | Br₂, FeBr₃ | C7-Bromo Aromatic Ketone | Electrophilic attack by "Br⁺" at the C7 position |

Conclusion

This compound is a synthetically versatile platform chemical whose reactivity is a predictable consequence of its constituent functional groups. A thorough understanding of the interplay between nucleophilic addition at the carbonyl, enolate formation at the α-carbons, and the directing effects governing electrophilic aromatic substitution is essential for its effective use in multi-step synthesis. By carefully selecting reagents and reaction conditions, chemists can selectively manipulate the molecule at its different reactive sites, enabling the construction of complex and valuable fluoro-organic compounds for the pharmaceutical and materials science industries.

References

- Robinson, R. (1935). A synthesis of substances related to the sterols. Part II. Journal of the Chemical Society, 1079. [URL: https://pubs.rsc.org/en/content/articlelanding/1935/jr/jr9350001079]

- NROChemistry. (n.d.). Robinson Annulation. NROChemistry. [URL: https://www.nroer.

- ChemBK. (2024). 6-fluoro-3,4-dihydronaphthalen-1(2H)-one. ChemBK. [URL: https://www.chembk.com/en/chem/6-fluoro-3-4-dihydronaphthalen-1(2H)-one]

- BYJU'S. (n.d.). Robinson Annulation Mechanism. BYJU'S. [URL: https://byjus.

- Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. ResearchGate. [URL: https://www.researchgate.

- Organic Reactions. (n.d.). The Birch Reduction of Aromatic Compounds. Organic Reactions. [URL: https://organicreactions.org/index.

- Wikipedia. (n.d.). Birch reduction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Birch_reduction]

- Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0741]

- Ashenhurst, J. (2019). The Birch Reduction. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Edwards, R., & Wirth, T. (2015). [(18)F]6-fluoro-3,4-dihydroxy-L-phenylalanine--recent modern syntheses for an elusive radiotracer. Journal of Labelled Compounds & Radiopharmaceuticals, 58(5), 183-7. [URL: https://pubmed.ncbi.nlm.nih.gov/25882075/]

- Jasperse, C. (n.d.). Chapter 22 (Enolate Chemistry) Reaction Summary. North Dakota State University. [URL: https://www.ndsu.edu/pubweb/~jasperse/chem360/Handouts/Ch%2022%20Rxn%20Summary.pdf]

- The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism. YouTube. [URL: https://www.youtube.

- The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [URL: https://www.youtube.

- Hamacher, K., et al. (2009). Three-step, "one-pot" radiosynthesis of 6-fluoro-3,4-dihydroxy-L-phenylalanine by isotopic exchange. The Journal of Nuclear Medicine, 50(11), 1867-73. [URL: https://pubmed.ncbi.nlm.nih.gov/19759110/]

- LTQ 6.1, Spring 2024. (2024). Nucleophilic Additions to Ketones and Aldehydes. YouTube. [URL: https://www.youtube.